4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
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Overview
Description
4-(Benzyloxy)-[1,1'-biphenyl]-2-amine (4-BBA) is an amine compound containing an aromatic ring with two nitrogen atoms and a benzyloxy group. It has a range of applications in scientific research, including as a reagent in organic synthesis and as a biochemical tool for studying the physiological effects of various compounds. 4-BBA is a relatively new compound, and its potential applications are only beginning to be explored.
Scientific Research Applications
Multi-Stimuli Response and Security Ink Application
A study highlighted the multi-stimuli response of a novel half-cut cruciform molecule related to 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine. This compound exhibited morphology-dependent fluorochromism, triggered by mechanical force or surrounding pH stimuli. Its potential for use as a security ink was noted, due to its intense solid-state emission and mechano-chromic activity (Xiao-lin Lu & M. Xia, 2016).
Liquid Crystalline Phases
Research has demonstrated that derivatives of 4-Benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls, which are structurally related to this compound, can form thermotropic and lyotropic smectic and columnar mesophases. These phases arise due to the microsegregation of hydrophilic regions from all-aromatic segments, highlighting the compound's significance in the development of liquid crystalline materials (M. Kölbel, C. Tschierske & S. Diele, 1998).
Synthesis and Bioelectrochemical Behavior
Aromatic amines including 4-(4-aminophenyloxy) biphenyl, a compound structurally similar to this compound, were synthesized and their electrochemical behaviors were studied. These compounds showed potential in DNA binding studies, indicating their relevance in biochemical and pharmacological research (M. Shabbir et al., 2017).
Catalyst in Tetrahydro-Chromenes Synthesis
A study utilized an amine group functionalized metal–organic framework containing 2-amino-1,4-benzenedicarboxylic acid, structurally akin to this compound, as a catalyst for synthesizing tetrahydro-chromenes. This showcased the compound's potential in facilitating efficient and reusable catalysis in organic synthesis (V. Safarifard, S. Beheshti & A. Morsali, 2015).
Synthesis of Novel Organotellurium Compounds
Research aimed at preparing organotellurium compounds based on [1,1'-biphenyl]-4-amine, closely related to this compound, was conducted. This study is significant for understanding the chemical behavior and potential applications of these compounds in various fields (Gofran Safi Mokhtar & N. Al-Saadawy, 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity.
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIPQWRPJDHCCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403499 |
Source
|
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400746-75-0 |
Source
|
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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